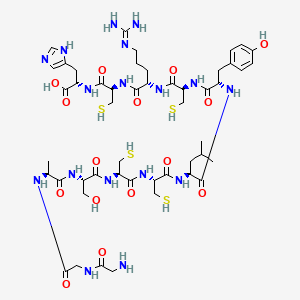
Ggascclycrch
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ggascclycrch involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ggascclycrch undergoes various chemical reactions, including:
Oxidation: The cysteine residues in this compound can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences .
Scientific Research Applications
Ggascclycrch has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting viral enzymes, particularly in the context of SARS-CoV.
Medicine: Potential therapeutic applications in antiviral treatments due to its inhibitory effects on viral enzymes.
Industry: Utilized in the development of peptide-based assays and diagnostic tools
Mechanism of Action
Ggascclycrch exerts its effects by inhibiting the 2-O-methyltransferase activity of the SARS-CoV nsp16/10 complex. This inhibition prevents the methylation of viral RNA, which is crucial for viral replication and immune evasion. The peptide binds to the active site of the enzyme complex, blocking its activity and thereby reducing viral replication .
Comparison with Similar Compounds
Similar Compounds
Gly-Gly-Ala-Ser-Cys-Cys-Leu-Tyr-Cys-Arg-Cys-His: The sequence of Ggascclycrch.
Other Bioactive Peptides: Peptides with similar inhibitory effects on viral enzymes.
Uniqueness
This compound is unique due to its specific sequence and ability to inhibit the 2-O-methyltransferase activity within the SARS-CoV nsp16/10 complex. This specificity makes it a valuable tool in antiviral research and potential therapeutic development .
Properties
CAS No. |
1401180-68-4 |
|---|---|
Molecular Formula |
C49H77N17O15S4 |
Molecular Weight |
1272.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C49H77N17O15S4/c1-23(2)11-29(59-45(77)34(19-83)66-47(79)36(21-85)65-43(75)32(17-67)62-39(71)24(3)57-38(70)16-55-37(69)14-50)41(73)60-30(12-25-6-8-27(68)9-7-25)42(74)64-33(18-82)44(76)58-28(5-4-10-54-49(51)52)40(72)63-35(20-84)46(78)61-31(48(80)81)13-26-15-53-22-56-26/h6-9,15,22-24,28-36,67-68,82-85H,4-5,10-14,16-21,50H2,1-3H3,(H,53,56)(H,55,69)(H,57,70)(H,58,76)(H,59,77)(H,60,73)(H,61,78)(H,62,71)(H,63,72)(H,64,74)(H,65,75)(H,66,79)(H,80,81)(H4,51,52,54)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
PAWALTXRSMCTAC-ODTHDHSBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


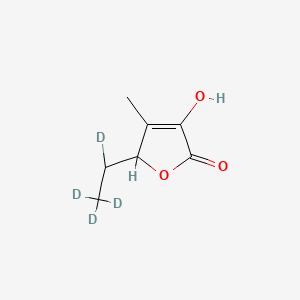
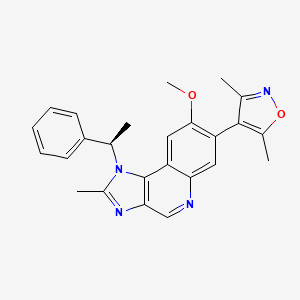
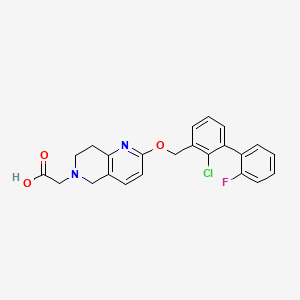

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
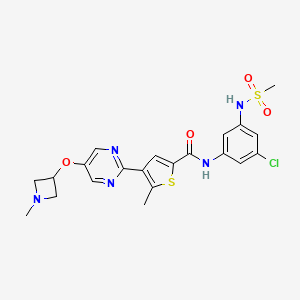
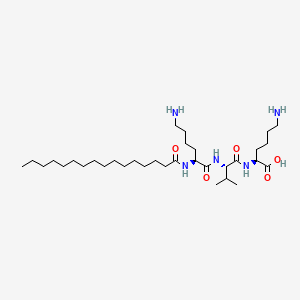
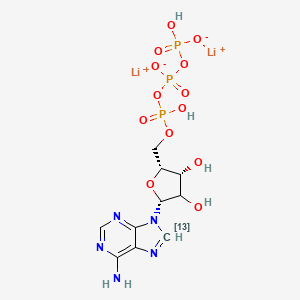
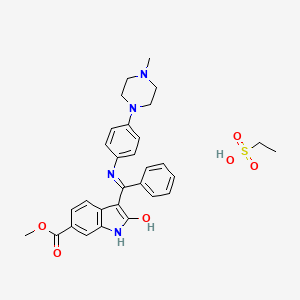
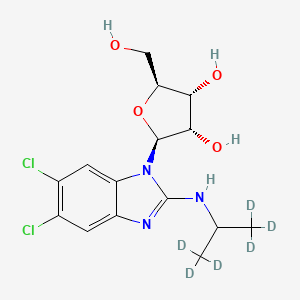

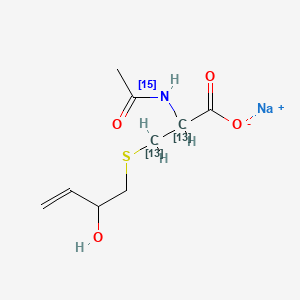
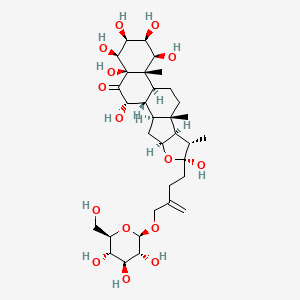
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
